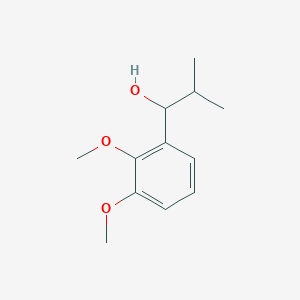
3-(Aminomethyl)-4-nitropyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-4-nitropyrazole: is a heterocyclic organic compound that features both an amino group and a nitro group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 4-methylpyrazole to form 4-nitro-3-methylpyrazole, which is then subjected to a Mannich reaction to introduce the aminomethyl group .
Industrial Production Methods: Industrial production methods for 3-(Aminomethyl)-4-nitropyrazole are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)-4-nitropyrazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in 3-(Aminomethyl)-4-aminopyrazole.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-(Aminomethyl)-4-aminopyrazole.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: 3-(Aminomethyl)-4-nitropyrazole is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the materials science field, this compound can be used in the development of novel materials with specific properties, such as explosives or propellants, due to the presence of the nitro group .
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-nitropyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, or covalent bonding. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
3-(Aminomethyl)-4-aminopyrazole: Similar structure but with an amino group instead of a nitro group.
4-Nitropyrazole: Lacks the aminomethyl group.
3-Methyl-4-nitropyrazole: Has a methyl group instead of an aminomethyl group.
Uniqueness: 3-(Aminomethyl)-4-nitropyrazole is unique due to the presence of both an amino group and a nitro group on the pyrazole ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .
Properties
Molecular Formula |
C4H6N4O2 |
|---|---|
Molecular Weight |
142.12 g/mol |
IUPAC Name |
(4-nitro-1H-pyrazol-5-yl)methanamine |
InChI |
InChI=1S/C4H6N4O2/c5-1-3-4(8(9)10)2-6-7-3/h2H,1,5H2,(H,6,7) |
InChI Key |
CFFGHSMSWCKPLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde](/img/structure/B11926402.png)
![2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B11926426.png)
![(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol](/img/structure/B11926438.png)









